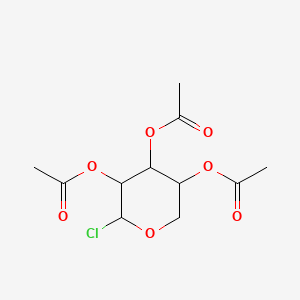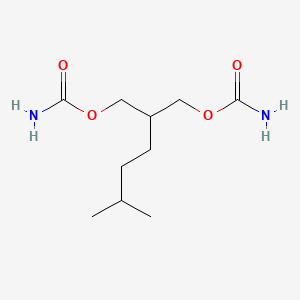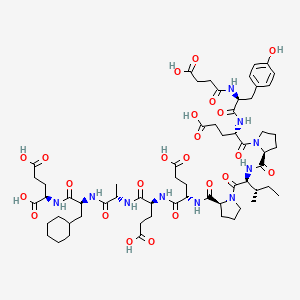
beta-D-Xylopyranosyl chloride, triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Xylopyranosyl chloride, triacetate: is a chemical compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are polysaccharides present in plant cell walls. This compound is characterized by the presence of a xylopyranose ring structure with three acetate groups and a chloride substituent. It is used in various chemical synthesis processes due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Xylopyranosyl chloride, triacetate typically involves the acetylation of D-xylose followed by chlorination. The process begins with the protection of hydroxyl groups in D-xylose using acetic anhydride in the presence of a catalyst like pyridine to form the triacetate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Xylopyranosyl chloride, triacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, amines, or alcohols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted xylopyranosyl derivatives.
- Hydrolyzed products with free hydroxyl groups.
- Oxidized or reduced forms depending on the specific reaction conditions .
Scientific Research Applications
Beta-D-Xylopyranosyl chloride, triacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of beta-D-Xylopyranosyl chloride, triacetate primarily involves its reactivity towards nucleophiles due to the presence of the chloride group. This reactivity facilitates the formation of glycosidic bonds and other derivatives. The acetate groups provide protection to the hydroxyl groups, allowing selective reactions to occur at the chloride site. The compound’s structure enables it to interact with various molecular targets, including enzymes and receptors involved in glycosylation and other biochemical pathways .
Comparison with Similar Compounds
Beta-D-Glucopyranosyl chloride, triacetate: Similar structure but derived from glucose.
Beta-D-Galactopyranosyl chloride, triacetate: Derived from galactose with similar reactivity.
Beta-D-Mannopyranosyl chloride, triacetate: Derived from mannose with comparable properties.
Uniqueness: Beta-D-Xylopyranosyl chloride, triacetate is unique due to its specific derivation from D-xylose, which is less common in mammalian systems compared to glucose or galactose. This uniqueness makes it particularly valuable in the study of plant-derived polysaccharides and their applications in various fields .
Properties
CAS No. |
10300-18-2 |
|---|---|
Molecular Formula |
C11H15ClO7 |
Molecular Weight |
294.68 g/mol |
IUPAC Name |
(4,5-diacetyloxy-6-chlorooxan-3-yl) acetate |
InChI |
InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 |
InChI Key |
JWDUFIUUDGFMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)

![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)




![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

